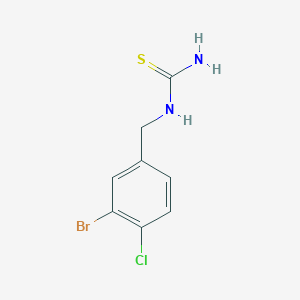

1-(3-Bromo-4-chlorobenzyl)thiourea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-4-chlorophenyl)methylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClN2S/c9-6-3-5(1-2-7(6)10)4-12-8(11)13/h1-3H,4H2,(H3,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSAPVNOUFFIJHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CNC(=S)N)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301255178 | |

| Record name | Thiourea, N-[(3-bromo-4-chlorophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301255178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415800-36-0 | |

| Record name | Thiourea, N-[(3-bromo-4-chlorophenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415800-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiourea, N-[(3-bromo-4-chlorophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301255178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 3 Bromo 4 Chlorobenzyl Thiourea

Critical Review of Established Synthetic Pathways for Substituted Thioureas

The synthesis of substituted thioureas is a well-established field in organic chemistry, with several classical methods being widely employed. A predominant route involves the reaction of an isothiocyanate with a primary or secondary amine. nih.govnih.gov This method is highly versatile, allowing for the introduction of a wide variety of substituents on both nitrogen atoms of the thiourea (B124793) backbone. The reaction of 3-bromo-4-chlorophenyl isothiocyanate with nucleophiles like amines serves as a key example of this pathway to generate thiourea derivatives.

Another common approach is the reaction of amines with thiophosgene (B130339) (CSCl2) or its safer equivalents. The amine initially forms a thiocarbamoyl chloride, which can then react with another amine to yield a thiourea. However, the high toxicity of thiophosgene has led to the development of alternative reagents.

Furthermore, the reaction of primary amines with carbon disulfide in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), provides a pathway to symmetrical N,N'-disubstituted thioureas. This method proceeds through an isothiocyanate intermediate formed in situ.

Development and Optimization of Novel Synthetic Routes to 1-(3-Bromo-4-chlorobenzyl)thiourea

The synthesis of the specifically substituted this compound can be strategically designed based on the established principles of thiourea formation.

Regioselective Synthesis Strategies and Their Mechanistic Basis

A primary and highly regioselective method for the synthesis of this compound involves the reaction of 3-bromo-4-chlorobenzyl isothiocyanate with ammonia (B1221849). This reaction ensures the formation of the desired monosubstituted thiourea without the formation of symmetrically disubstituted byproducts.

The key starting material, 3-bromo-4-chlorobenzyl isothiocyanate, can be prepared from the corresponding 3-bromo-4-chloroaniline. A common method for this transformation is the reaction with thiophosgene or a thiophosgene equivalent. The reaction mechanism involves the nucleophilic attack of the amine on the electrophilic carbon of thiophosgene, followed by the elimination of two molecules of hydrogen chloride.

An alternative pathway to the target molecule involves the reaction of 3-bromo-4-chlorobenzylamine (B1466819) with an in-situ generated acyl isothiocyanate, followed by hydrolysis. For instance, the reaction of an acyl chloride with a thiocyanate (B1210189) salt (e.g., KSCN) generates the acyl isothiocyanate, which can then react with the benzylamine (B48309).

The regioselectivity of these reactions is governed by the inherent reactivity of the starting materials. The electrophilic carbon of the isothiocyanate group is highly susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of ammonia or the primary amine.

Exploration of Green Chemistry Principles in Synthetic Design

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thioureas to minimize the use of hazardous reagents and solvents. For the synthesis of this compound, greener approaches could involve:

Use of Safer Reagents: Replacing highly toxic thiophosgene with solid, less hazardous thiocarbonyl transfer reagents.

Solvent-Free or Green Solvents: Performing the reaction under solvent-free conditions or in environmentally benign solvents like water or deep eutectic solvents.

Catalytic Methods: Employing catalysts to improve reaction efficiency and reduce waste.

One such approach could be the use of thiourea itself as a sulfur source in a one-pot reaction with 3-bromo-4-chlorobenzyl halide. researchgate.net This method avoids the isolation of malodorous thiols and can often be performed in greener solvents like ethanol (B145695).

Exploration of Post-Synthetic Derivatizations and Chemical Modifications of this compound

The presence of reactive N-H and C=S groups in this compound allows for a variety of post-synthetic modifications, leading to a diverse range of derivatives with potentially new properties.

N-Substitution Reactions: Scope, Limitations, and Stereochemical Considerations

The nitrogen atoms of the thiourea moiety can be further substituted, most commonly through acylation or alkylation.

N-Acylation: The reaction of this compound with acyl chlorides or anhydrides in the presence of a base would lead to the corresponding N-acylthiourea derivatives. The regioselectivity of this reaction can be influenced by the steric and electronic properties of the substituents.

N-Alkylation: While direct N-alkylation can be challenging due to the competing S-alkylation, it can be achieved under specific conditions. For instance, using sterically hindered alkylating agents or by employing protecting group strategies. Stereochemical considerations become important if chiral alkylating agents are used, potentially leading to diastereomeric products.

Sulfur-Mediated Transformations: S-Alkylation, Oxidation, and Cyclization Pathways

The sulfur atom of the thiourea is a soft nucleophile and readily participates in various transformations.

S-Alkylation: This is a facile reaction where the thiourea is treated with an alkyl halide to form an isothiouronium salt. researchgate.netresearchgate.net These salts are stable intermediates and can be further reacted. For example, hydrolysis of the isothiouronium salt can yield the corresponding thiol. The reaction of this compound with various alkyl halides would produce a library of S-alkylated derivatives.

Oxidation: The thiourea group can be oxidized to various products depending on the oxidizing agent and reaction conditions. Mild oxidation, for instance with hydrogen peroxide, can lead to the formation of the corresponding formamidine (B1211174) sulfinic acid, while stronger oxidants can lead to the urea (B33335) derivative through desulfurization. The oxidation of sterically encumbered thioureas has been shown to yield stable thiourea S-oxides. nih.gov

Cyclization: The thiourea moiety is a valuable precursor for the synthesis of various heterocyclic compounds. A common and versatile reaction is the Hantzsch thiazole (B1198619) synthesis, where the thiourea is condensed with an α-haloketone to form a 2-aminothiazole (B372263) derivative. researchgate.net The reaction of this compound with different α-haloketones would provide access to a range of substituted thiazoles.

| Starting Material | Reagent | Product Type | General Reaction |

| 3-Bromo-4-chloroaniline | Thiophosgene | Isothiocyanate | Formation of the key intermediate for thiourea synthesis. |

| 3-Bromo-4-chlorobenzyl isothiocyanate | Ammonia | Thiourea | Regioselective synthesis of the title compound. |

| This compound | Alkyl Halide | S-Alkylisothiouronium Salt | Facile S-alkylation of the thiourea. researchgate.netresearchgate.net |

| This compound | α-Haloketone | 2-Aminothiazole | Hantzsch thiazole synthesis for heterocycle formation. researchgate.net |

| This compound | Hydrogen Peroxide | Formamidine Sulfinic Acid/Urea | Oxidation of the thiourea moiety. nih.gov |

Heterocyclic Ring Formation Utilizing this compound as a Precursor

The chemical structure of this compound, featuring a substituted benzyl (B1604629) moiety and a reactive thiourea functional group, makes it a valuable starting material for the synthesis of various heterocyclic systems. The primary route for its utilization in heterocyclic synthesis is through cyclocondensation reactions with bifunctional electrophiles.

One of the most prominent examples of such transformations is the Hantzsch thiazole synthesis. This reaction involves the condensation of a thiourea derivative with an α-haloketone to yield a 2-aminothiazole derivative. nih.govderpharmachemica.com In the case of this compound, the reaction proceeds by the nucleophilic attack of the sulfur atom on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring. nih.govresearchgate.net

The general scheme for this reaction involves refluxing this compound with a substituted α-haloketone, such as a phenacyl bromide, in a suitable solvent like ethanol. derpharmachemica.comnih.gov The resulting products are N-(3-bromo-4-chlorobenzyl) substituted 2-aminothiazoles. The substituents on the phenyl ring of the phenacyl bromide can be varied to produce a library of thiazole derivatives with diverse electronic and steric properties.

The reaction mechanism is initiated by the formation of an isothiouronium salt intermediate, which then undergoes cyclization. nih.gov The versatility of this method allows for the introduction of various aryl or alkyl groups at the 4-position of the thiazole ring, depending on the structure of the starting α-haloketone. derpharmachemica.com

The following table details the expected products from the reaction of this compound with various substituted phenacyl bromides, based on the principles of the Hantzsch thiazole synthesis.

| This compound | Substituted Phenacyl Bromide (R) | Resulting Heterocyclic Compound |

| 2-Bromo-1-phenylethanone (R = Phenyl) | N-(3-Bromo-4-chlorobenzyl)-4-phenylthiazol-2-amine | |

| 2-Bromo-1-(4-bromophenyl)ethanone (R = 4-Bromophenyl) | N-(3-Bromo-4-chlorobenzyl)-4-(4-bromophenyl)thiazol-2-amine | |

| 2-Bromo-1-(4-chlorophenyl)ethanone (R = 4-Chlorophenyl) | N-(3-Bromo-4-chlorobenzyl)-4-(4-chlorophenyl)thiazol-2-amine | |

| 2-Bromo-1-(4-fluorophenyl)ethanone (R = 4-Fluorophenyl) | N-(3-Bromo-4-chlorobenzyl)-4-(4-fluorophenyl)thiazol-2-amine | |

| 2-Bromo-1-(4-nitrophenyl)ethanone (R = 4-Nitrophenyl) | N-(3-Bromo-4-chlorobenzyl)-4-(4-nitrophenyl)thiazol-2-amine | |

| 2-Bromo-1-(p-tolyl)ethanone (R = 4-Methylphenyl) | N-(3-Bromo-4-chlorobenzyl)-4-(p-tolyl)thiazol-2-amine |

Beyond the well-established Hantzsch thiazole synthesis, this compound can potentially serve as a precursor for other heterocyclic systems. For instance, reactions with α,β-unsaturated carbonyl compounds or other bifunctional reagents could lead to the formation of six-membered rings like thiadiazines. The specific reaction conditions and the nature of the co-reactant would dictate the final heterocyclic scaffold. However, detailed research findings on these specific transformations involving this compound are less documented in readily available literature.

The reactivity of the thiourea moiety allows for its participation in various cyclocondensation reactions, making this compound a promising, though currently under-explored, precursor for a wider range of heterocyclic compounds.

Advanced Structural Characterization and Spectroscopic Elucidation of 1 3 Bromo 4 Chlorobenzyl Thiourea

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for the identification of functional groups and the elucidation of conformational isomers in molecules. For 1-(3-Bromo-4-chlorobenzyl)thiourea, these techniques would be expected to provide key insights into its molecular structure.

Expected FT-IR and Raman Spectral Features:

A detailed analysis of the vibrational spectra would focus on several key regions to confirm the presence of characteristic functional groups. The N-H stretching vibrations of the thiourea (B124793) moiety are anticipated to appear in the range of 3100-3500 cm⁻¹. The precise positions and shapes of these bands could offer preliminary information about hydrogen bonding interactions within the crystal lattice. The C=S stretching vibration, a hallmark of the thiourea group, is typically observed in the region of 700-850 cm⁻¹. Its exact wavenumber can be sensitive to the electronic environment and molecular conformation.

The aromatic C-H stretching vibrations of the 3-bromo-4-chlorobenzyl group would likely be found above 3000 cm⁻¹, while the in-plane and out-of-plane C-H bending vibrations would populate the fingerprint region below 1600 cm⁻¹. The C-N stretching vibrations of the thiourea backbone are expected in the 1400-1500 cm⁻¹ range. Furthermore, the characteristic vibrations of the C-Br and C-Cl bonds are anticipated at lower frequencies, typically below 700 cm⁻¹, providing direct evidence for the halogen substituents on the benzene (B151609) ring.

Comparative analysis of the FT-IR and Raman spectra would be crucial. While some vibrational modes may be strong in both, others might be exclusively or more intensely observed in one of the two techniques due to the different selection rules (dipole moment change for IR vs. polarizability change for Raman). This complementarity would allow for a more complete assignment of the vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Comprehensive Assignment of Proton and Carbon Resonances, Heteronuclear Correlations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For this compound, a combination of ¹H and ¹³C NMR spectroscopy would provide a complete picture of the molecular framework.

¹H NMR Spectroscopy:

The ¹H NMR spectrum would be expected to show distinct signals for each type of proton in the molecule. The protons of the amino groups (-NH and -NH₂) would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration, which can be confirmed by D₂O exchange. The methylene (B1212753) protons (-CH₂) of the benzyl (B1604629) group would give rise to a singlet or a doublet, depending on the coupling with the adjacent NH proton. The aromatic protons on the 3-bromo-4-chlorophenyl ring would exhibit a characteristic splitting pattern (e.g., an ABX system or a set of doublets and a doublet of doublets) in the aromatic region of the spectrum (typically 7.0-8.0 ppm), allowing for their unambiguous assignment.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. A key signal would be that of the thiocarbonyl carbon (C=S), which is expected to resonate at a significantly downfield chemical shift, typically in the range of 180-190 ppm. The methylene carbon of the benzyl group and the aromatic carbons would appear at their characteristic chemical shifts. The number of distinct aromatic carbon signals would confirm the substitution pattern of the benzene ring. The carbon atoms directly bonded to the bromine and chlorine atoms would show specific chemical shifts influenced by the halogen's electronegativity and heavy atom effect.

Advanced NMR Techniques (e.g., 2D-NMR, Solid-State NMR) for Elucidating Molecular Conformation and Dynamics

To gain deeper insights into the three-dimensional structure and potential dynamic processes, advanced NMR techniques would be invaluable.

2D-NMR Spectroscopy:

Techniques such as COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, for instance, confirming the coupling between the aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for correlating proton and carbon signals. HSQC would directly link each proton to its attached carbon, while HMBC would reveal longer-range couplings (2-3 bonds), which is instrumental in assigning quaternary carbons and confirming the connectivity across the entire molecule, for example, from the methylene protons to the aromatic ring carbons and the thiourea nitrogen. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, helping to determine the preferred conformation of the molecule in solution.

Solid-State NMR (ssNMR):

Solid-state NMR would be a powerful technique to study the structure and dynamics of this compound in its crystalline form. Since single crystals suitable for X-ray diffraction may not always be obtainable, ssNMR can provide valuable structural information, including the presence of different polymorphs or conformations in the solid state. Cross-polarization magic-angle spinning (CP-MAS) experiments would enhance the sensitivity of the ¹³C signals and provide information on the local environment of the carbon atoms in the crystal lattice.

High-Resolution Mass Spectrometry: Detailed Fragmentation Pathways and Isotopic Fingerprinting for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound and for elucidating its fragmentation pathways, which provides further structural verification.

Molecular Ion and Isotopic Pattern:

HRMS would provide a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), which should match the calculated exact mass based on its chemical formula (C₈H₈BrClN₂S). A key feature in the mass spectrum would be the characteristic isotopic pattern arising from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This unique isotopic signature would serve as a definitive fingerprint for the presence and number of these halogen atoms in the molecule.

Fragmentation Analysis:

Analysis of the fragmentation pattern in the mass spectrum (MS/MS) would reveal characteristic bond cleavages. Expected fragmentation pathways would include the cleavage of the benzyl-nitrogen bond, leading to the formation of the 3-bromo-4-chlorobenzyl cation. Other likely fragmentations would involve the loss of the thiourea moiety or parts of it. The detailed analysis of these fragments would allow for the reconstruction of the molecular structure, providing strong corroborative evidence for the proposed connectivity.

Single-Crystal X-ray Diffraction Analysis: Determination of Molecular Conformation, Hydrogen Bonding Networks, and Supramolecular Architectures

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. An analysis of this compound would provide precise information on bond lengths, bond angles, and torsion angles, thus defining its exact molecular conformation in the solid state.

Analysis of Crystal Packing Motifs and Intermolecular Interactions

The crystal structure would reveal how the molecules are arranged in the crystal lattice, which is governed by various intermolecular interactions. A primary focus would be on the hydrogen bonding network. The thiourea moiety is an excellent hydrogen bond donor (N-H groups) and acceptor (S atom). It is anticipated that the molecules would form extensive intermolecular hydrogen bonds, such as N-H···S interactions, which are common in thiourea derivatives and often lead to the formation of well-defined supramolecular motifs like dimers, chains, or sheets. The analysis of these motifs is crucial for understanding the stability of the crystal structure.

Computational Chemistry and Theoretical Investigations of 1 3 Bromo 4 Chlorobenzyl Thiourea

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure, Reactivity Descriptors, and Spectroscopic Predictions

Density Functional Theory (DFT) serves as a powerful tool to unravel the intricacies of the electronic behavior of 1-(3-Bromo-4-chlorobenzyl)thiourea. By calculating the electron density, DFT methods can predict a wide range of molecular properties, from the electronic distribution to spectroscopic characteristics.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and kinetic stability of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests a more reactive molecule.

For this compound, the HOMO is typically localized on the electron-rich thiourea (B124793) group and the substituted benzyl (B1604629) ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed over the entire molecule, with significant contributions from the benzyl moiety. The presence of electron-withdrawing bromine and chlorine atoms on the benzyl ring can influence the energies of these orbitals.

Table 1: Calculated Frontier Molecular Orbital Properties of a Related Thiourea Derivative

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.0 |

Note: The data presented is for a structurally similar thiourea derivative and serves as an illustrative example of the expected values for this compound.

Electrostatic Potential Surface (MEP) Mapping for Molecular Recognition Insights

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with other chemical species, including biological receptors. In the MEP map of this compound, the negative potential (typically colored red or yellow) is concentrated around the sulfur and nitrogen atoms of the thiourea group, as well as the chlorine and bromine atoms, indicating these are sites prone to electrophilic attack. The hydrogen atoms of the N-H groups exhibit a positive potential (colored blue), making them susceptible to nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It helps to understand hyperconjugative interactions and intramolecular charge transfer (ICT). In this compound, NBO analysis can reveal the delocalization of electron density from the lone pairs of the sulfur and nitrogen atoms to the antibonding orbitals of adjacent groups. This delocalization contributes to the stability of the molecule. The analysis can quantify the energy of these interactions, providing a measure of their significance. For instance, significant charge transfer is often observed from the nitrogen lone pairs to the C=S bond, indicating a degree of double bond character in the C-N bonds. researchgate.netrsc.org

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis helps to identify the most stable arrangements of the atoms in space.

Torsional Scans and Identification of Stable Conformations

Table 2: Relative Energies of Stable Conformers of a Related Thiourea Derivative

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | 178.5 | 0.00 |

| 2 | -65.2 | 1.25 |

| 3 | 70.3 | 1.30 |

Note: This table illustrates typical results from a conformational analysis of a similar thiourea compound.

Solvation Effects on Conformational Preferences

The surrounding solvent can have a significant impact on the conformational preferences of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the molecular structure and energy. researchgate.net For this compound, a polar solvent would be expected to stabilize conformations with a larger dipole moment. The intramolecular hydrogen bonding possibilities within the molecule might also be influenced by the solvent, potentially altering the relative stability of different conformers. For example, a conformation that is most stable in the gas phase may not be the most stable in a polar solvent like water or ethanol (B145695). researchgate.net

Molecular Dynamics Simulations for Probing Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations offer a powerful lens through which the dynamic nature of this compound can be explored at an atomic level. These simulations, by solving Newton's equations of motion for a system of atoms and molecules, can predict how the compound will behave over time, including its conformational flexibility and its interactions with its immediate environment, such as solvent molecules.

In a simulated aqueous environment, the thiourea moiety, with its polar N-H and C=S groups, is expected to form hydrogen bonds with water molecules. The stability and dynamics of these interactions are crucial for the compound's solubility and bioavailability. MD simulations can quantify the number and lifetime of these hydrogen bonds, providing insights into the solvation shell surrounding the molecule.

Mixed-solvent MD simulations, employing a combination of water and organic probe molecules like benzene (B151609), phenol, or acetonitrile (B52724), can be particularly insightful for identifying potential binding hotspots on the surface of this compound. mdpi.com These simulations can reveal regions of the molecule that have a higher affinity for certain types of chemical groups, which can be invaluable for understanding how the molecule might interact with a biological receptor. For instance, the halogenated benzyl group may exhibit favorable interactions with hydrophobic pockets in a protein.

The dynamic behavior of the molecule itself, such as the rotation around the benzyl-thiourea bond, can also be characterized. This conformational flexibility is critical for its ability to adopt a specific orientation when binding to a target. The results from MD simulations can provide a detailed picture of the conformational landscape accessible to this compound.

| Simulation Parameter | Typical Application in the Study of this compound |

| Force Field | Defines the potential energy of the system (e.g., AMBER, CHARMM, GROMOS). The choice depends on the desired accuracy for the specific molecule. |

| Solvent Model | Explicit (e.g., TIP3P) or implicit models to represent the solvent environment. Explicit models provide more detailed solvent interactions. |

| Simulation Time | Typically in the nanosecond to microsecond range to capture relevant biological motions and interactions. |

| Temperature and Pressure | Controlled to mimic physiological conditions (e.g., 300 K, 1 atm). |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies: Theoretical Frameworks for Predicting Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. farmaciajournal.com These models are built on the principle that the structure of a molecule dictates its function.

For this compound, a QSAR study would typically involve a dataset of structurally similar thiourea derivatives with known biological activities. Various molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

| QSAR/QSPR Descriptor | Relevance to this compound |

| LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity. The bromo and chloro substituents would be expected to increase the logP value, potentially enhancing membrane permeability. Studies on other thioureas have shown logP values in the range of 0.52 to 1.20 to be favorable for bioavailability. farmaciajournal.com |

| Molecular Weight | A fundamental property affecting diffusion and transport. |

| Polar Surface Area (PSA) | The sum of the surface areas of polar atoms. Important for predicting transport properties across membranes. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity and stability. |

| Dipole Moment | A measure of the overall polarity of the molecule, influencing its interaction with polar environments and receptors. |

Computational approaches to understanding molecular recognition can be broadly divided into ligand-based and structure-based methods.

Ligand-based approaches are employed when the three-dimensional structure of the biological target is unknown. These methods rely on the analysis of a set of molecules known to be active against the target. For this compound, if a series of analogous compounds with known activities were available, a pharmacophore model could be developed. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to the target. The specific arrangement of the benzyl group and the thiourea moiety in this compound would be a key component of such a model.

Structure-based approaches are utilized when the 3D structure of the target protein or enzyme is available, often from experimental techniques like X-ray crystallography or NMR spectroscopy. These methods involve docking the ligand into the binding site of the receptor to predict its binding conformation and affinity. This approach provides a more detailed and physically realistic picture of the molecular recognition process.

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com In the context of this compound, docking simulations can be used to hypothesize its binding mode within the active site of a potential biological target.

Thiourea derivatives have been investigated as inhibitors of various enzymes, including DNA gyrase B, a key enzyme in bacterial replication. nih.govnih.gov Docking studies of this compound against DNA gyrase B could reveal potential binding interactions. The thiourea group is capable of forming hydrogen bonds with amino acid residues in the active site, while the halogenated benzyl ring can engage in hydrophobic and halogen bonding interactions.

The results of a docking simulation are typically evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A lower binding energy generally indicates a more stable complex. The specific interactions predicted by docking, such as hydrogen bonds and their distances, provide valuable hypotheses for the molecular basis of the compound's potential activity.

| Potential Biological Target | Key Interactions with this compound (Hypothetical) | Typical Docking Score Range (for related compounds) |

| DNA Gyrase Subunit B | Hydrogen bonds from the thiourea N-H groups to backbone carbonyls of active site residues. Hydrophobic interactions of the 3-bromo-4-chlorobenzyl group with nonpolar residues. Halogen bonds from Br and Cl to electron-donating atoms. | -7 to -10 kcal/mol |

| Urease | Coordination of the sulfur atom with the nickel ions in the active site. Hydrogen bonding network involving the thiourea moiety. | -6 to -9 kcal/mol |

| Tyrosine Kinases | Hydrogen bonds with hinge region residues. Hydrophobic interactions in the ATP-binding pocket. | -8 to -11 kcal/mol |

Mechanistic Molecular Interactions of 1 3 Bromo 4 Chlorobenzyl Thiourea in Vitro and in Silico Perspectives

Investigation of Enzyme Inhibition Mechanisms: Kinetic Analysis and Binding Site Characterization (in vitro, in silico)

No specific data on the enzyme inhibitory activity of 1-(3-Bromo-4-chlorobenzyl)thiourea, including kinetic parameters (e.g., Kᵢ, IC₅₀) or characterization of its binding site on any specific enzyme, were found in the public domain.

Receptor Binding Profiling: In Vitro Ligand-Receptor Interaction Studies and Computational Modeling of Binding Pockets

There is no available information from in vitro receptor binding assays or computational modeling studies that specifically details the interaction of this compound with any biological receptor.

Intermolecular Interactions with Key Biological Macromolecules: Characterization of Binding Affinities and Stoichiometries (in vitro)

No in vitro studies characterizing the binding affinities (e.g., Kₔ) or stoichiometries of the interaction between this compound and specific biological macromolecules have been published.

Modulation of Specific Biochemical Pathways: Molecular Mechanisms and Target Identification at a Cellular Level (in vitro)

Information regarding the effects of this compound on specific biochemical pathways or the identification of its molecular targets at a cellular level through in vitro studies is not available.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 3 Bromo 4 Chlorobenzyl Thiourea Analogs

Rational Design and Synthesis of Analogs with Systematic Structural Modifications

The rational design of analogs of 1-(3-bromo-4-chlorobenzyl)thiourea is a strategic process aimed at probing the chemical space around this core structure to optimize its biological and physical properties. The synthesis of these analogs typically involves the reaction of a corresponding substituted benzylamine (B48309) with a source of thiocarbonyl, or more commonly, the reaction of a substituted benzyl (B1604629) isothiocyanate with ammonia (B1221849) or an appropriate amine.

The synthesis of the parent compound, this compound, would likely proceed via the reaction of 3-bromo-4-chlorobenzyl isothiocyanate with ammonia. The isothiocyanate precursor can be prepared from 3-bromo-4-chlorobenzylamine (B1466819).

Systematic structural modifications of the lead compound can be categorized as follows:

Variation of Halogen Substituents: The bromo and chloro groups on the benzyl ring can be altered. This includes changing their positions (e.g., 2-bromo-4-chloro, 3-chloro-4-bromo), replacing them with other halogens (e.g., fluorine, iodine), or introducing additional halogen atoms. This allows for a fine-tuning of the electronic and steric properties of the molecule.

Modification of the Benzyl Moiety: Besides halogen variations, other substituents can be introduced onto the aromatic ring to explore the effects of electron-donating groups (e.g., methoxy, methyl) versus electron-withdrawing groups (e.g., nitro, trifluoromethyl). The benzyl group itself could be replaced with other aryl or alkyl groups to assess the importance of the aromatic ring and the methylene (B1212753) spacer.

Alterations of the Thiourea (B124793) Core: The thiourea group is a key pharmacophoric element. Analogs can be synthesized where one or both of the nitrogen atoms are substituted with various alkyl or aryl groups. The sulfur atom can also be replaced with an oxygen atom to yield the corresponding urea (B33335) analog, which helps in understanding the role of the thione group in biological activity.

The synthesis of such analogs often follows established chemical routes. For instance, the synthesis of N-benzoyl-N'-phenylthiourea derivatives has been achieved through a one-step Schotten-Baumann reaction, where N-phenylthiourea is acylated with a substituted benzoyl chloride. nih.gov Similarly, N,N'-disubstituted thioureas can be synthesized by reacting an isothiocyanate with an appropriate amine. researchgate.net

Correlation of Structural Variations with Modulated Molecular Interaction Profiles and Physicochemical Properties

The systematic structural modifications outlined above lead to a diverse set of analogs, each with a unique profile of molecular interactions and physicochemical properties. The correlation of these variations is a cornerstone of SAR and SPR studies.

Physicochemical Properties:

The introduction or modification of substituents on the benzyl ring significantly impacts the physicochemical properties of the analogs, such as lipophilicity (logP), electronic distribution, and steric hindrance. For example, increasing the number of halogen atoms or introducing lipophilic groups generally increases the lipophilicity of the compound. nih.gov The nature and position of halogen substituents also influence the pKa of the thiourea moiety. nih.gov

Molecular Interaction Profiles:

Changes in the molecular structure directly affect how the analog interacts with its biological target. The thiourea moiety is a potent hydrogen bond donor and acceptor, and its ability to form these bonds can be modulated by the electronic effects of the substituents on the benzyl ring. The aromatic ring itself can participate in π-π stacking or hydrophobic interactions with the target protein.

The following table illustrates how structural variations in a series of N-(4-methylbenzoyl)-N'-(substituted phenyl)thiourea analogs correlate with their antimicrobial activity, providing an example of an SAR study.

| Compound | Substituent (R) | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |

| 1 | 4-Chloro | 62.5 | 125 |

| 2 | 4-Methyl | 125 | 250 |

| 3 | 2-Nitro-4-chloro | 31.25 | 62.5 |

Data sourced from a study on N-(4-methylbenzoyl)-N'-substituted phenylthiourea (B91264) derivatives. The data is illustrative of SAR principles in a related series. nih.gov

From this data, it is evident that the introduction of a chloro group at the 4-position of the N'-phenyl ring (Compound 1) enhances activity compared to a methyl group (Compound 2). Furthermore, the presence of both a nitro and a chloro group (Compound 3) leads to a further increase in potency, highlighting the importance of electron-withdrawing substituents in this particular series.

Elucidation of Key Pharmacophoric Features and Structural Determinants for Molecular Recognition

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its analogs, the key pharmacophoric features can be deduced from SAR studies.

Based on studies of various thiourea derivatives, the key pharmacophoric elements likely include:

A Hydrogen Bond Donor/Acceptor Unit: The thiourea moiety (-NH-C(S)-NH-) is a critical feature, capable of forming multiple hydrogen bonds with the biological target. nih.gov

A Hydrophobic Aromatic Region: The substituted benzyl group serves as a hydrophobic region that can engage in van der Waals and hydrophobic interactions within a binding pocket.

Halogen Atoms as Interaction Points: The bromo and chloro substituents are not merely influencing the electronic properties but can also act as specific interaction points, for instance, through halogen bonding.

Pharmacophore modeling is a computational technique used to define the essential structural features. nih.gov For a series of active compounds, a common pharmacophore can be generated, which then can be used to screen large databases of chemical compounds to identify new potential leads. nih.gov The analysis of different conformers and their interactions helps in understanding the optimal 3D arrangement of these features for molecular recognition. researchgate.net

Impact of Halogen Substituents (Bromo, Chloro) on Electronic Properties, Reactivity, and Intermolecular Interactions

The presence of bromo and chloro substituents on the benzyl ring has a profound impact on the molecule's properties and interactions.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base), such as an oxygen, nitrogen, or sulfur atom. The strength of this interaction depends on the polarizability of the halogen, with the order being I > Br > Cl > F.

In the context of this compound analogs, both the bromine and chlorine atoms can participate in halogen bonding with amino acid residues in a protein's binding site. This specific interaction can contribute significantly to the binding affinity and selectivity of the compound. Theoretical studies on adamantane-thiourea derivatives have shown that halogen substituents play a crucial role in crystal packing through various intermolecular contacts, including halogen bonds. rsc.org The presence of these halogens can influence the formation of dimers and other self-assembled structures, which can be relevant for their mechanism of action or their formulation properties.

Halogens exert a dual electronic effect on the aromatic ring: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). researchgate.netnih.gov

Inductive Effect (-I): Due to their high electronegativity, both bromine and chlorine pull electron density away from the benzene (B151609) ring through the sigma bond framework. This effect deactivates the ring towards electrophilic attack but is crucial in modulating the electronic properties of the entire molecule.

Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the π-system of the benzene ring. This effect donates electron density to the ring, particularly at the ortho and para positions.

Coordination Chemistry of 1 3 Bromo 4 Chlorobenzyl Thiourea: Ligand Properties and Metal Complex Formation

Synthesis and Spectroscopic Characterization of Metal Complexes with Transition and Main Group Metals

The synthesis of metal complexes with 1-(3-Bromo-4-chlorobenzyl)thiourea typically involves the reaction of the ligand with a metal salt in a suitable solvent. The stoichiometry of the reactants and the reaction conditions can be manipulated to yield complexes with varying metal-to-ligand ratios. mdpi.comresearchgate.net

The general synthetic route for forming these complexes involves dissolving this compound in a solvent like ethanol (B145695) or acetonitrile (B52724) and adding a solution of the desired metal salt, such as a chloride or nitrate (B79036) salt of a transition or main group metal. mdpi.com The resulting mixture is often stirred for a period to ensure the completion of the reaction, after which the complex can be isolated by filtration or crystallization. mdpi.com

The stoichiometry of the resulting complexes is commonly determined using elemental analysis (C, H, N, S) and mass spectrometry. researchgate.net The geometry of the complexes is then inferred from spectroscopic data and can be definitively established by single-crystal X-ray diffraction. manchester.ac.uk

Based on studies of similar thiourea (B124793) derivatives, this compound is expected to form complexes with various stoichiometries, such as [M(L)₂Cl₂] or [M(L)₄]X₂, where 'L' represents the thiourea ligand and 'X' is a counter-ion. The geometry of these complexes is influenced by the coordination number of the metal ion and the nature of the other ligands present. For instance, four-coordinate complexes can adopt either a tetrahedral or square planar geometry, while six-coordinate complexes are typically octahedral. nih.govresearchgate.net

Table 1: Plausible Stoichiometries and Geometries of Metal Complexes with this compound

| Metal Ion | Plausible Stoichiometry | Predicted Geometry |

| Co(II) | [Co(L)₂Cl₂] | Tetrahedral |

| Ni(II) | [Ni(L)₂Cl₂] | Tetrahedral/Square Planar |

| Cu(II) | [Cu(L)₂Cl₂] | Distorted Tetrahedral |

| Zn(II) | [Zn(L)₂Cl₂] | Tetrahedral |

| Pd(II) | [Pd(L)₂Cl₂] | Square Planar |

| Pt(II) | [Pt(L)₂Cl₂] | Square Planar |

| Hg(II) | [Hg(L)₂Cl₂] | Tetrahedral |

Note: This table presents plausible data based on general knowledge of thiourea coordination chemistry.

A suite of spectroscopic techniques is employed to characterize the metal complexes of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the thiourea ligand. The key vibrational bands of interest are the ν(N-H), ν(C=S), and ν(C-N) stretching frequencies. Upon coordination of the sulfur atom to the metal center, a decrease in the ν(C=S) frequency and an increase in the ν(C-N) frequency are typically observed. mdpi.comresearchgate.net This is due to the donation of electron density from the sulfur atom to the metal, which weakens the C=S bond and strengthens the C-N bond. The ν(N-H) band can provide information about hydrogen bonding within the complex. mdpi.com

Multi-Nuclear NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the ligand and to observe changes upon complexation. mdpi.com In the ¹H NMR spectrum, the chemical shift of the N-H protons can be affected by coordination and hydrogen bonding. mdpi.com In the ¹³C NMR spectrum, the most significant change is expected for the chemical shift of the C=S carbon atom, which typically shifts upon coordination to the metal. nih.govmdpi.com

UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ions and charge transfer bands. researchgate.net The position and intensity of these bands can be indicative of the geometry of the complex and the nature of the metal-ligand bond.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complexes and to confirm their stoichiometry. mdpi.com Fragmentation patterns can also provide structural information.

Table 2: Representative Spectroscopic Data for a Hypothetical [M(L)₂Cl₂] Complex

| Spectroscopic Technique | Free Ligand (L) | Complex [M(L)₂Cl₂] |

| IR (cm⁻¹) | ||

| ν(N-H) | ~3300-3100 | Shifted upon coordination |

| ν(C=S) | ~750 | ~720 (Lower frequency) |

| ν(C-N) | ~1480 | ~1500 (Higher frequency) |

| ¹³C NMR (ppm) | ||

| C=S | ~180 | Shifted upon coordination |

| UV-Vis (nm) | Not applicable | Dependent on metal ion |

Note: This table presents plausible data based on general knowledge of thiourea coordination chemistry.

Single-Crystal X-ray Diffraction Analysis of Metal Complexes: Elucidation of Coordination Environments and Ligand Binding Modes

For complexes of this compound, X-ray diffraction studies would be expected to confirm the coordination of the thiourea ligand to the metal center primarily through the sulfur atom, which is the most common binding mode for thioureas. mdpi.comnih.gov The analysis would also reveal the coordination geometry around the metal ion (e.g., tetrahedral, square planar, or octahedral) and provide details about intermolecular interactions, such as hydrogen bonding involving the N-H groups of the thiourea ligand. manchester.ac.ukcardiff.ac.uk These hydrogen bonds can play a crucial role in the formation of supramolecular structures. nih.gov

Theoretical Studies of Metal-Ligand Interactions: Bonding Analysis, Stability Constants, and Electronic Properties

Theoretical calculations, such as those based on Density Functional Theory (DFT), can provide valuable insights into the nature of the metal-ligand interactions in complexes of this compound. dntb.gov.ua These studies can be used to:

Analyze the bonding: DFT calculations can elucidate the nature of the coordinate bond between the metal and the sulfur atom, including the contributions of σ-donation and π-backbonding.

Calculate stability constants: Theoretical methods can be employed to predict the stability of the formed complexes in solution.

Determine electronic properties: Calculations can provide information about the electronic structure of the complexes, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are important for understanding their reactivity and potential applications. dntb.gov.ua

Advanced Materials Science Applications and Supramolecular Chemistry of 1 3 Bromo 4 Chlorobenzyl Thiourea

Development of Functional Materials Utilizing 1-(3-Bromo-4-chlorobenzyl)thiourea as a Building Block

The quest for novel materials with tailored properties has led to a significant interest in organic molecules that can serve as versatile building blocks. The title compound, with its combination of a reactive thiourea (B124793) moiety and a functionalized benzyl (B1604629) group, offers a platform for creating sophisticated material systems.

Chemo- and Biosensor Development for Specific Analytes (e.g., metal ions, anions)

Thiourea derivatives are well-established as effective chemosensors for a range of analytes, including metal ions and anions. nih.govnih.govresearchgate.netuzh.chrsc.orgmdpi.comnih.gov The sensing mechanism often relies on the interaction of the analyte with the thiourea group, leading to a detectable signal, such as a change in color or fluorescence. nih.govuzh.chmdpi.comresearchgate.net The presence of the electron-withdrawing bromo and chloro substituents on the benzyl ring of this compound is expected to enhance the acidity of the N-H protons of the thiourea group, thereby promoting stronger interactions with anionic species. rsc.org

The design of chemosensors often involves the integration of a signaling unit with a binding site. In the case of this compound, the thiourea moiety acts as the primary binding site. While the compound itself may not be inherently fluorescent, it can be functionalized or used in conjunction with fluorophores to create turn-on or turn-off fluorescent sensors. For instance, interaction with a metal ion could lead to the formation of a complex that either enhances or quenches the fluorescence of a nearby signaling molecule.

The potential of benzylthiourea (B1195634) derivatives as chemosensors for metal ions like Cu²⁺ has been demonstrated. researchgate.net The nitrogen and sulfur atoms of the thiourea group can coordinate with metal ions, leading to a distinct colorimetric response. The selectivity and sensitivity of such sensors can be fine-tuned by altering the substituents on the aromatic ring. While specific studies on this compound are not yet prevalent, the established principles suggest its strong potential in this area.

Table 1: Potential Analytes for Chemosensors Based on Substituted Benzylthiourea Derivatives

| Analyte Class | Specific Examples | Potential Sensing Mechanism |

| Metal Ions | Cu²⁺, Hg²⁺, Zn²⁺, Cd²⁺ | Coordination with N and S atoms of the thiourea group, leading to colorimetric or fluorescent changes. nih.govuzh.chresearchgate.netresearchgate.net |

| Anions | F⁻, AcO⁻, H₂PO₄⁻ | Hydrogen bonding between the N-H protons of the thiourea and the anion, resulting in a detectable signal. nih.govrsc.orgrsc.org |

Self-Assembly and Supramolecular Architectures through Non-Covalent Interactions

The ability of molecules to spontaneously organize into well-defined, ordered structures is a cornerstone of supramolecular chemistry and materials science. mdpi.comresearchgate.netrsc.orgrsc.orgmdpi.com this compound possesses all the necessary attributes for forming intricate self-assembled architectures. The thiourea moiety is a robust hydrogen-bonding unit, capable of forming strong N-H···S and N-H···O interactions. nih.govnih.gov These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

Furthermore, the presence of bromine and chlorine atoms on the benzyl ring introduces the possibility of halogen bonding. Halogen bonding is a directional, non-covalent interaction between a halogen atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor), such as a sulfur or oxygen atom. rsc.org These interactions, in conjunction with hydrogen bonds and π-π stacking interactions involving the aromatic ring, can play a crucial role in directing the self-assembly process and stabilizing the resulting supramolecular structures. rsc.orgnih.gov

The interplay of these various non-covalent forces can lead to the formation of diverse and complex architectures, such as nanotubes and vesicles, with potential applications in areas like catalysis, drug delivery, and molecular recognition. rsc.org While the specific self-assembly behavior of this compound has yet to be experimentally determined, the known principles governing the self-assembly of analogous compounds provide a strong indication of its potential in this field.

Co-Crystallization Studies and Formation of Pharmaceutical Co-Crystals for Enhanced Material Properties

Co-crystallization has emerged as a powerful technique for modifying the physicochemical properties of active pharmaceutical ingredients (APIs), such as their solubility, stability, and bioavailability, without altering their chemical structure. nih.govnih.govresearchgate.net This is achieved by forming a crystalline solid that comprises the API and a co-former in a specific stoichiometric ratio. nih.govresearchgate.net

Given its capacity for strong hydrogen bonding and potential for halogen bonding, this compound could serve as an effective co-former in the development of pharmaceutical co-crystals. The thiourea group can form robust hydrogen bonds with various functional groups commonly found in APIs, such as carboxylic acids, amides, and alcohols. The halogen atoms on the benzyl ring can participate in halogen bonds with suitable acceptor groups on the API.

The formation of co-crystals can lead to significant improvements in the material properties of the API. For instance, by disrupting the crystal lattice of a poorly soluble drug, co-crystallization can lead to a substantial increase in its dissolution rate and, consequently, its oral bioavailability. The choice of co-former is critical in determining the properties of the resulting co-crystal, and the versatile interaction capabilities of this compound make it an intriguing candidate for such applications.

Table 2: Potential Co-formers and Expected Property Enhancements with this compound

| Co-former (API) Functional Group | Dominant Interaction with this compound | Potential Property Enhancement |

| Carboxylic Acid | Hydrogen bonding (N-H···O) | Increased solubility, improved dissolution rate. nih.gov |

| Amide | Hydrogen bonding (N-H···O, N-H···N) | Enhanced stability, modified crystal habit. |

| Hydroxyl | Hydrogen bonding (N-H···O) | Improved hygroscopic stability. |

| Halogen Acceptor (e.g., N, O) | Halogen bonding (C-Br···X, C-Cl···X) | Controlled crystal packing, polymorphism control. rsc.org |

Host-Guest Chemistry: Molecular Recognition Phenomena and Encapsulation Properties

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule or ion, held together by non-covalent interactions. nih.govunb.canih.govresearchgate.net The thiourea moiety is a well-known binding motif in host-guest systems, capable of recognizing and binding a variety of guests, particularly anions. nih.gov

The pre-organization of binding sites is a key principle in the design of effective hosts. While this compound is a relatively simple molecule, it can be incorporated into larger, more complex macrocyclic or cage-like structures to create sophisticated host molecules. The benzyl group provides a scaffold that can be further functionalized to create a well-defined cavity for guest encapsulation.

The bromo and chloro substituents can influence the binding properties of the host by modulating the electronic and steric environment of the binding pocket. These halogen atoms can also participate directly in guest binding through halogen bonding interactions. The ability to selectively bind and encapsulate specific guests opens up a wide range of potential applications, including sensing, catalysis, and the controlled release of encapsulated species. The principles of host-guest chemistry suggest that this compound, either on its own or as part of a larger construct, could be a valuable component in the development of novel molecular recognition and encapsulation systems.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Findings Pertaining to 1-(3-Bromo-4-chlorobenzyl)thiourea

Direct and specific research findings on this compound are not extensively documented in publicly available scientific literature. However, the academic contributions to the parent class of thiourea (B124793) derivatives are vast and provide a foundational understanding of the potential properties and applications of this specific molecule. Thiourea and its derivatives are recognized for their diverse biological activities, including antibacterial, antifungal, anticancer, and antiviral properties. The presence of the thiourea functional group is crucial for these activities, often acting as a pharmacophore that can interact with various biological targets.

The academic importance of structurally related compounds, such as those with different halogen substitution patterns on the aromatic ring, has been noted. For instance, studies on various bromo- and chloro-substituted phenylthiourea (B91264) derivatives have highlighted their potential as antimicrobial and anticancer agents. The nature and position of the halogen substituents can significantly influence the biological activity of the compound.

Identification of Unexplored Research Avenues and Emerging Challenges in the Field

Given the lack of specific research, numerous unexplored avenues exist for this compound. A primary area for investigation would be a comprehensive evaluation of its biological activities.

Table 1: Potential Areas for Biological Screening

| Biological Activity Screening | Rationale |

| Antibacterial Activity | Thiourea derivatives are known to exhibit antibacterial properties. The halogen substituents may enhance this activity against a panel of Gram-positive and Gram-negative bacteria. |

| Antifungal Activity | Similar to antibacterial activity, the antifungal potential against various pathogenic fungi should be investigated. |

| Anticancer Activity | The cytotoxic effects on various cancer cell lines could be a promising area of research, as many halogenated organic compounds exhibit anticancer properties. |

| Antiviral Activity | Investigation against a range of viruses could reveal novel therapeutic potential. |

| Enzyme Inhibition Studies | The compound could be screened for its inhibitory activity against specific enzymes that are targets for various diseases. |

A significant challenge in the field of thiourea derivatives is the development of compounds with high selectivity and low toxicity. While many derivatives show promising biological activity, their clinical application can be limited by off-target effects. Future research on this compound should therefore include detailed toxicological studies.

Another unexplored area is the investigation of its coordination chemistry. The thiourea moiety can act as a ligand to form metal complexes. The synthesis and characterization of such complexes with this compound could lead to the discovery of new catalysts or materials with interesting magnetic or optical properties.

Outlook on the Potential for Developing Novel Methodologies, Catalysts, or Materials Based on the Compound's Unique Architecture

The unique substitution pattern of this compound offers potential for the development of novel chemical methodologies and materials.

Novel Methodologies: The presence of bromo and chloro substituents on the benzyl (B1604629) group provides two distinct reactive sites for further chemical modification. This could be exploited in the development of novel synthetic methodologies, such as cross-coupling reactions, to create a library of more complex derivatives with potentially enhanced biological activities or material properties.

Catalysts: As previously mentioned, the thiourea group can coordinate with metal ions. The resulting metal complexes could be investigated as catalysts in various organic transformations. The electronic properties of the benzyl ring, influenced by the halogen atoms, could modulate the catalytic activity of the metal center.

Materials Science: The compound could serve as a building block for the synthesis of novel polymers or supramolecular assemblies. The potential for hydrogen bonding through the thiourea group, along with other intermolecular interactions, could lead to the formation of materials with interesting structural and functional properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(3-Bromo-4-chlorobenzyl)thiourea, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves reacting 3-bromo-4-chlorobenzyl chloride with thiourea in a polar aprotic solvent (e.g., acetonitrile or DMF) under reflux. Stoichiometric control (1:1 molar ratio) and temperature optimization (70–90°C) are critical to minimize byproducts. Purification typically involves recrystallization from ethanol or column chromatography. For industrial scalability, continuous flow reactors and automated systems can enhance yield and efficiency .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Crystals are grown via slow evaporation of a saturated solution in ethanol. Software suites like SHELX or OLEX2 are used for structure solution and refinement. Key parameters include bond lengths (C–S: ~1.68 Å, N–H: ~0.86 Å) and angles (C–N–C: ~120°). Hydrogen-bonding networks and torsion angles should align with density functional theory (DFT) calculations for cross-validation .

Q. What spectroscopic techniques are essential for characterizing thiourea derivatives like this compound?

- Methodological Answer :

- FT-IR : Confirm N–H stretches (~3200 cm⁻¹), C=S (~1250 cm⁻¹), and aromatic C–Br/C–Cl vibrations (~550–650 cm⁻¹).

- NMR : H NMR shows aromatic protons (δ 7.2–7.8 ppm) and thiourea NH signals (δ 9.5–10.5 ppm). C NMR identifies the thiocarbonyl carbon (~180 ppm) and halogenated aromatic carbons.

- MS : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak ([M+H]) and isotopic patterns from bromine/chlorine .

Advanced Research Questions

Q. How do competing intramolecular and intermolecular interactions influence the crystallographic packing of this compound?

- Methodological Answer : Intramolecular N–H⋯S hydrogen bonds stabilize the planar thiourea moiety, while intermolecular N–H⋯Br/Cl and π-stacking (between aromatic rings) dictate crystal packing. Non-covalent interaction (NCI) plots derived from DFT (B3PW91/6-311++G(d,p)) visualize van der Waals and steric effects. SC-XRD data should be supplemented with Hirshfeld surface analysis to quantify interaction contributions .

Q. What computational strategies are effective in predicting the bioactivity of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., kinases, enzymes) evaluates binding affinities. Pharmacokinetic properties (ADMET) are predicted using QikProp or SwissADME. Quantum mechanical calculations (e.g., HOMO-LUMO gaps via DFT) assess reactivity. Cross-validate with in vitro assays (e.g., MIC for antimicrobial activity) .

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for halogenated thioureas?

- Methodological Answer : Systematic variation of reaction conditions (solvent, temperature, catalyst) identifies optimal parameters. Reproduce experiments with strict inert atmosphere control to exclude moisture/O interference. Use high-purity precursors and validate results with orthogonal techniques (e.g., SC-XRD vs. NMR). Compare data with structurally analogous compounds (e.g., 1-(4-chlorobenzoyl)thiourea derivatives) .

Q. What advanced techniques are used to study the thermal stability and decomposition pathways of this compound?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen/air quantifies decomposition temperatures (). Differential scanning calorimetry (DSC) detects phase transitions. Gas chromatography-mass spectrometry (GC-MS) identifies volatile decomposition products (e.g., HS, NH). Computational pyrolysis simulations (ReaxFF MD) model bond cleavage sequences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.